molecular formula C12H17ClN2 B7944835 Spiro[indoline-3,4'-piperidine] hydrochloride

Spiro[indoline-3,4'-piperidine] hydrochloride

Cat. No.: B7944835
M. Wt: 224.73 g/mol
InChI Key: BTBJNUARUJOQJC-UHFFFAOYSA-N
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Description

Spiro[indoline-3,4'-piperidine] hydrochloride is a spirocyclic compound featuring a fused indoline and piperidine ring system, stabilized by a quaternary spiro carbon. Its unique three-dimensional structure enables diverse interactions with biological targets, making it a valuable scaffold in medicinal chemistry. The hydrochloride salt form enhances solubility and bioavailability, which is critical for pharmacological applications.

Properties

IUPAC Name

spiro[1,2-dihydroindole-3,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12;/h1-4,13-14H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBJNUARUJOQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC3=CC=CC=C23.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Overview

Spiro[indoline-3,4'-piperidine] hydrochloride is a significant compound in medicinal chemistry, known for its diverse biological activities and potential therapeutic applications. Its unique spirocyclic structure combines indoline and piperidine rings, making it a valuable scaffold for drug development.

Pharmaceutical Development

  • Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity and specificity.
  • Antidepressant Properties : Research indicates that derivatives of spiro[indoline-3,4'-piperidine] can enhance the effects of serotonin precursors, suggesting potential antidepressant applications. For instance, one derivative demonstrated an effective dose (ED50) of 7.8 mg/kg in animal models .

Anticonvulsant Activity

  • Studies have shown that spiro[indoline-3,4'-piperidine] compounds exhibit anticonvulsant properties. One specific derivative provided significant protection against seizures induced by supramaximal electroshock (SES), with an effective dose observed at 17.3 mg/kg .

Anti-inflammatory Effects

  • Certain derivatives have been found to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. A related compound showed an IC50 value of approximately 0.45 μM against isolated 5-LOX, indicating strong anti-inflammatory potential.

The compound exhibits a range of biological activities:

Activity TypeDescription
AntiviralNotable activity against various viruses including WNV and TBEV.
AntimicrobialPotential applications in treating infections.
AnticancerEffective in inhibiting tumor growth in xenograft models .
AntidiabeticEmerging studies indicate possible benefits in glucose metabolism.

Case Study 1: Efficacy Against West Nile Virus

A study evaluated the antiviral effectiveness of several spiro[indoline-3,4'-piperidine] derivatives against West Nile Virus (WNV). The most potent compound demonstrated an IC50 value of 15 µM in Vero cells, indicating a strong inhibitory effect on viral replication through plaque reduction assays.

Case Study 2: Broad-Spectrum Antiviral Activity

Another investigation focused on isoxazoline derivatives derived from spiro[indoline-3,4'-piperidine], which exhibited enhanced antiviral potency against TBEV and Yellow Fever virus. The study highlighted the importance of structural modifications in optimizing biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Profiles

  • Kinase Inhibition: The parent compound and its aminopyridyl derivatives (e.g., SMU-B) exhibit dual c-Met/ALK inhibition, with IC₅₀ values in the nanomolar range. SMU-B shows superior selectivity over structurally related spirothiazolidinones and azetidinones, which lack the aminopyridine moiety . Cyclopropane analogs (B1–B7) show reduced kinase inhibition due to restricted conformational flexibility, highlighting the importance of the piperidine ring .
  • Anticancer Activity: Halogenated derivatives (e.g., 6-bromo and 5-fluoro) demonstrate enhanced tumor growth inhibition (>50%) in gastric carcinoma models compared to non-halogenated analogs . Benzmorpholine analogs (C1–C4) exhibit weaker antiproliferative effects, likely due to poor solubility and altered target engagement .

Physicochemical Properties

  • Solubility : The hydrochloride salt form of spiro[indoline-3,4'-piperidine] significantly improves aqueous solubility compared to freebase or trifluoroacetate salts (e.g., solubility of 1-Boc-5-methylspiro[indoline-3,4'-piperidine] hydrochloride: ~10 mg/mL in water) .
  • Stability: Fluorine substitution at position 5 enhances metabolic stability, reducing hepatic clearance by 30% compared to non-fluorinated analogs .

Key Research Findings and Trends

  • Scaffold Versatility: The spiro[indoline-3,4'-piperidine] core supports diverse substitutions (e.g., halogens, aminopyridines) without compromising structural integrity, enabling tailored pharmacokinetic profiles .
  • Target Selectivity: Aminopyridine substituents enhance kinase selectivity, while halogenation improves potency and stability .
  • Clinical Potential: Orally administered derivatives like SMU-B show promise in preclinical models, with minimal toxicity and high bioavailability .

Biological Activity

Spiro[indoline-3,4'-piperidine] hydrochloride is a unique spirocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activities. This compound is characterized by its structural combination of an indoline and a piperidine ring system, presenting potential therapeutic applications, particularly in neuropharmacology and oncology.

  • Molecular Formula : C12H15ClN2O
  • Molecular Weight : 232.71 g/mol
  • Appearance : White to off-white powder or crystalline solid

Sigma Receptor Ligand

One of the most notable biological activities of this compound is its role as a selective sigma receptor ligand . Sigma receptors are implicated in various neurological processes and have been associated with conditions such as depression and schizophrenia. The compound's high affinity for these receptors suggests potential therapeutic applications in treating these disorders.

Anticancer Potential

Research indicates that derivatives of spiro[indoline-3,4'-piperidine] exhibit significant anticancer properties. For instance, studies have demonstrated that compounds related to this structure can act as dual inhibitors of the c-Met/ALK pathways, which are crucial for tumor growth and survival. These compounds have shown effective inhibition in various human cancer cell lines, including RKO, A-549, MCF-7, PC-3, and HeLa .

Table 1: Anticancer Activity of Spiro[indoline-3,4'-piperidine] Derivatives

CompoundCell LineIC50 (µM)Notes
Derivative 1RKO60.70High potency
Derivative 2PC-349.79Most potent
Derivative 3HeLa78.72Significant inhibition

The mechanism of action for this compound involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways related to neurotransmission and tumorigenesis .

Study on Neuropharmacological Effects

A study investigated the effects of spiro[indoline-3,4'-piperidine] compounds on neurotransmission pathways. Results indicated modulation of cholinergic systems, impacting acetylcholinesterase activity, which suggests potential therapeutic roles in neurodegenerative diseases.

Antitumor Activity Evaluation

In another research effort, aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were synthesized and tested for their antitumor efficacy. The compound identified as SMU-B demonstrated significant tumor growth inhibition (>50%) in xenograft models, showcasing its potential as a therapeutic agent against gastric carcinoma .

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